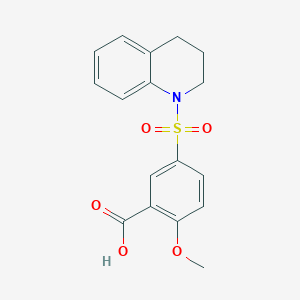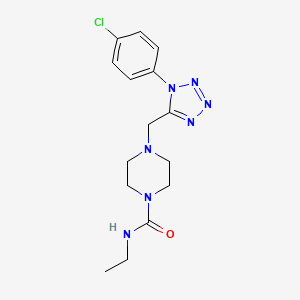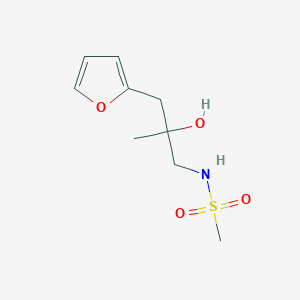
5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid is a chemical entity that appears to be a derivative of benzoic acid with additional functional groups that include a sulfonyl group attached to a dihydroquinoline moiety and a methoxy group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simpler aromatic acids. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, thiocyanation, ethylation, and oxidation steps . This suggests that the synthesis of this compound could similarly involve a sequence of functional group transformations and the introduction of a sulfonyl group, possibly through a sulfonylation reaction as seen in the synthesis of heterocyclic derivatives .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques could also be applied to determine the structure of this compound. The presence of a dihydroquinoline moiety would likely introduce complexity to the NMR spectrum due to the heterocyclic nature of the compound.
Chemical Reactions Analysis
The related compounds exhibit reactivity characteristic of their functional groups. For example, the sulfonyl group can participate in further chemical reactions, such as sulfonylation . The methoxy group could potentially undergo demethylation or participate in electrophilic aromatic substitution reactions. The dihydroquinoline moiety could be involved in redox reactions or serve as a scaffold for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the sulfonyl group could increase the compound's acidity and polarity, affecting its solubility in water and organic solvents. The methoxy group could contribute to the electron density of the aromatic ring, influencing the compound's reactivity. The dihydroquinoline moiety could impact the compound's melting point and stability. The crystal structure of a related compound shows that hydrogen-bonding interactions and cation-anion interactions can lead to a three-dimensional layered polymer structure , which could also be relevant for the compound .
Applications De Recherche Scientifique
Biosensor Construction
Sulfonated polyanilines, including derivatives related to the compound , have been explored for their utility in constructing biosensors. Research indicates that these compounds can directly interact with enzymes like pyrroloquinoline quinone-dependent glucose dehydrogenase (PQQ-GDH) for direct electron transfer. This interaction is crucial for developing enzyme electrodes that facilitate direct bioelectrocatalysis, demonstrating the potential of these materials in biosensor applications (Sarauli et al., 2013).
Anticancer Drug Synthesis
Derivatives of the compound have been identified as key intermediates in synthesizing some anticancer drugs that inhibit thymidylate synthase. This highlights their significance in developing therapeutic agents targeting cancer (Sheng-li, 2004).
Pharmacological Applications
Quinazoline derivatives, including those related to "5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid," have been synthesized and evaluated for their diuretic and antihypertensive activity. These studies reveal the therapeutic potential of these compounds in managing conditions such as hypertension and water retention (Rahman et al., 2014).
Tubulin Polymerization Inhibitors
Research has demonstrated the efficacy of quinazoline derivatives as tubulin polymerization inhibitors, targeting the colchicine site. This action is essential for developing new anticancer agents, as these compounds disrupt microtubule formation, a critical process in cell division and cancer progression (Wang et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-23-16-9-8-13(11-14(16)17(19)20)24(21,22)18-10-4-6-12-5-2-3-7-15(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUBZSORENWZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one](/img/structure/B2526563.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2526567.png)
![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2526573.png)

![5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B2526578.png)

![5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2526581.png)
![N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2526582.png)
![N-cyclopentyl-4-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2526583.png)
![Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2526584.png)
